Spirohexenolide A
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Overview
Description
Spirohexenolide A is a spirotetronate natural product that was first isolated from the bacterium Streptomyces platensis in 2009. This compound has garnered significant interest due to its unique structural features and potent biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Spirohexenolide A is highly challenging due to its complex structureKey steps include the Ireland-Claisen rearrangement, olefin metathesis, and various protective group strategies .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis. Most of the production is carried out in research laboratories using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: Spirohexenolide A undergoes several types of chemical reactions, including:
Oxidation: Using reagents like TEMPO and PIDA.
Reduction: Employing agents such as Dibal-H.
Substitution: Utilizing reagents like TBSCl and imidazole.
Common Reagents and Conditions:
Oxidation: TEMPO, PIDA.
Reduction: Dibal-H.
Substitution: TBSCl, imidazole.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the total synthesis of this compound .
Scientific Research Applications
Spirohexenolide A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in inhibiting the growth of cancer cells and bacteria.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Limited industrial applications due to its complex synthesis, but it serves as a valuable compound for academic research .
Mechanism of Action
Spirohexenolide A exerts its effects by collapsing the proton motive force in bacterial cells, leading to cell death. It targets methicillin-resistant Staphylococcus aureus and other bacteria by disrupting their cellular pathways .
Comparison with Similar Compounds
Spirohexenolide B: Another spirotetronate with similar biological activities but slightly different structural features.
Lobophorins: A family of spirotetronate compounds with significant cytotoxicity and antibacterial activities
Uniqueness: Spirohexenolide A is unique due to its potent activity against a broad spectrum of cancer cell lines and its ability to collapse the proton motive force in bacteria, making it a valuable compound for both biological and chemical research .
Properties
Molecular Formula |
C25H28O5 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1E,5S,7S,10R,11E,13E,16R,17Z)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione |
InChI |
InChI=1S/C25H28O5/c1-15-6-5-7-19(26)10-18-8-9-20(29-14-18)21-22(27)25(30-23(21)28)13-17(3)16(2)12-24(25,4)11-15/h5-6,8-12,17,19,26H,7,13-14H2,1-4H3/b6-5+,15-11+,18-10-,21-20+/t17-,19+,24-,25+/m0/s1 |
InChI Key |
SWMOMSBFRQXQAA-DPMNTXOZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]23C(=O)/C(=C\4/C=C/C(=C/[C@@H](C/C=C/C(=C/[C@]2(C=C1C)C)/C)O)/CO4)/C(=O)O3 |
Canonical SMILES |
CC1CC23C(=O)C(=C4C=CC(=CC(CC=CC(=CC2(C=C1C)C)C)O)CO4)C(=O)O3 |
Origin of Product |
United States |
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